

# Navigating Kinase Inhibition: A Comparative Analysis of 2-Chloroquinoxalin-6-amine Derivatives

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## Compound of Interest

Compound Name: 2-Chloroquinoxalin-6-amine

Cat. No.: B571016

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For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a continuous endeavor. This guide provides an objective comparison of the performance of **2-Chloroquinoxalin-6-amine** derivatives against established kinase inhibitors, supported by experimental data and detailed methodologies. The focus is on their activity against three key kinases implicated in various diseases: Apoptosis Signal-regulating Kinase 1 (ASK1), Proviral Integration site for Moloney murine leukemia virus (Pim-1), and Casein Kinase 2 (CK2).

## Performance Snapshot: Quantitative Comparison of Kinase Inhibition

The inhibitory activities of various quinoxaline derivatives and established kinase inhibitors are summarized below. It is important to note that the data for **2-Chloroquinoxalin-6-amine** derivatives may not be from direct head-to-head comparisons with the listed alternatives in all cases, but the compilation provides a valuable reference for their potential efficacy.

## Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition

Compound	Target	IC50 (nM)	Assay Type	Reference Compound	Ref. Compound IC50 (nM)
Dibromo substituted quinoxaline derivative 26e	ASK1	30.17	In vitro kinase assay	Selonsertib (GS-4997)	3.2 - 5.012
Quinoxaline derivative 30 (benzene ring)	ASK1	~70	In vitro kinase assay	Selonsertib (GS-4997)	3.2 - 5.012
Quinoxaline derivative 26b (dimethyl ring)	ASK1	~70	In vitro kinase assay	Selonsertib (GS-4997)	3.2 - 5.012
Quinoxaline derivatives 22, 26a, 26c, 26d, 26f	ASK1	200-700	In vitro kinase assay	Selonsertib (GS-4997)	3.2 - 5.012

Note: The specific structure of "**2-Chloroquinoxalin-6-amine**" was not explicitly tested in the cited ASK1 inhibition studies. The data presented is for structurally related quinoxaline derivatives.[\[1\]](#)

## Pim-1 Kinase Inhibition

Compound	Target	IC50 (nM)	Assay Type	Reference Compound	Ref. Compound IC50 (nM)
Quinoxaline-2-carboxylic acid derivative	Pim-1	74	In vitro kinase assay	SGI-1776	7
SGI-1776	Pim-1	7	Cell-free assay	-	-
Pim-2	363				
Pim-3	69				

Note: Direct inhibitory data for **2-Chloroquinoxalin-6-amine** derivatives against Pim-1 was not available in the searched literature. The data for a quinoxaline-2-carboxylic acid derivative is provided for structural context.

## Casein Kinase 2 (CK2) Inhibition

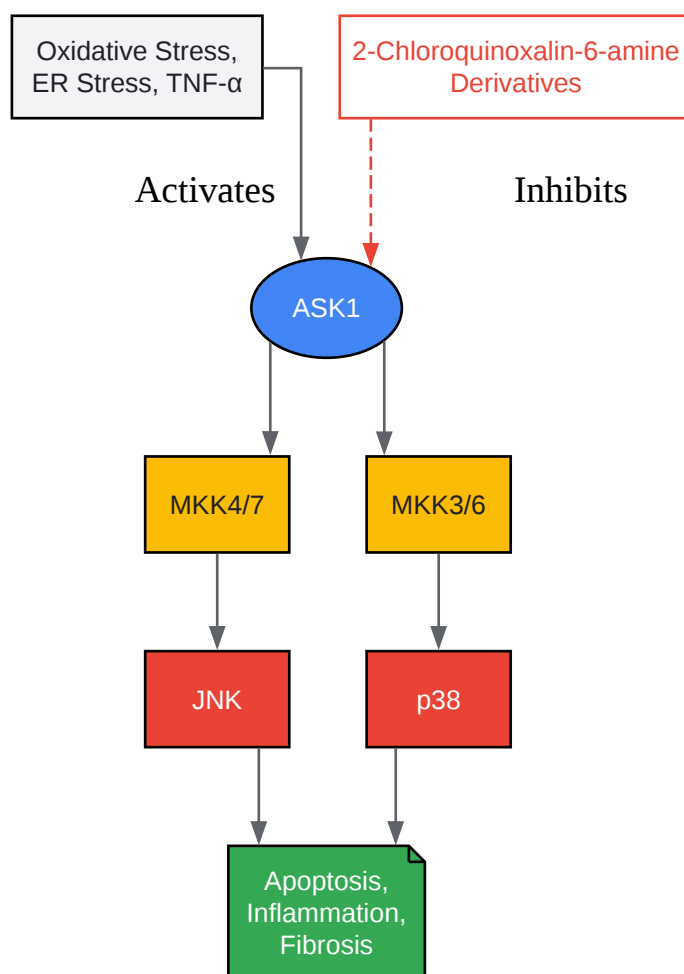
Compound	Target	IC50 (nM)	Assay Type	Reference Compound	Ref. Compound IC50 (nM)
4-[(3-chlorophenyl)amino]pyrrolo [1,2-a]quinoxaline-3-carboxylic acid 1c	CK2	49	In vitro kinase assay	CX-4945 (Silmitasertib)	0.38 - 1
CX-4945 (Silmitasertib)	CK2	0.38 - 1	Biochemical assay	-	-

Note: The presented quinoxaline derivative is a different scaffold from **2-Chloroquinoxalin-6-amine**. This data is included to represent the potential of the broader quinoxaline class as CK2

inhibitors.

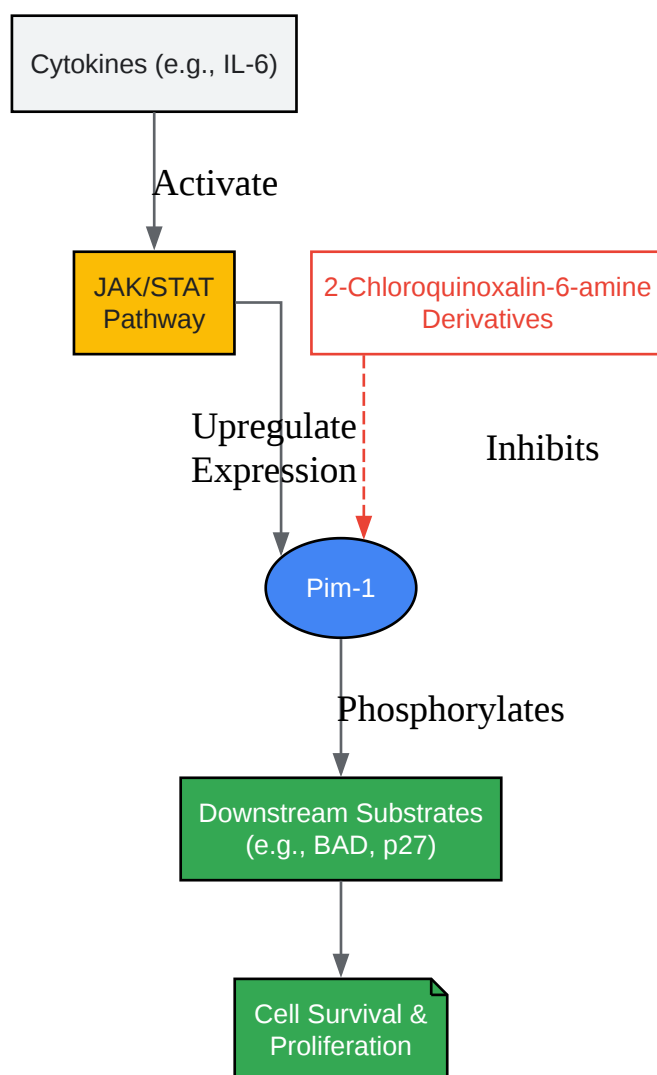
## Unveiling the Mechanisms: Signaling Pathways and Experimental Workflows

To understand the context of kinase inhibition by these compounds, the following diagrams illustrate the relevant signaling pathways and a general workflow for evaluating kinase inhibitors.



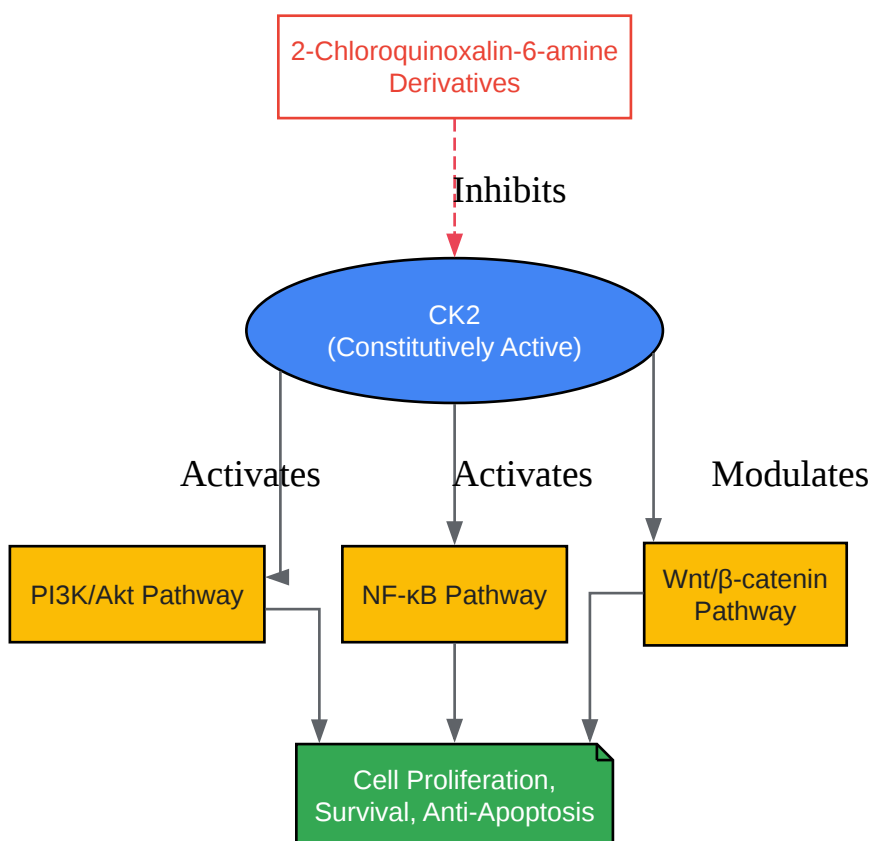
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Figure 1: ASK1 Signaling Pathway and Point of Inhibition.



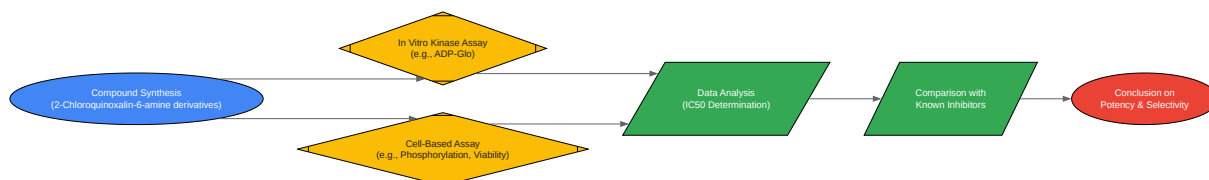
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Figure 2: Pim-1 Signaling Pathway and Point of Inhibition.



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Figure 3: CK2 Signaling Pathways and Point of Inhibition.



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## References

- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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